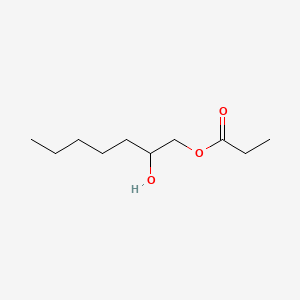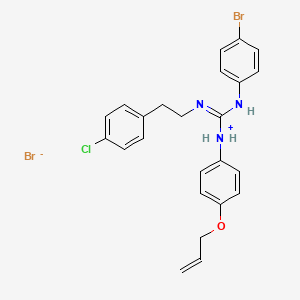![molecular formula C14H20Cl2N2O2 B13767882 aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate CAS No. 64047-52-5](/img/structure/B13767882.png)
aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone typically involves the aziridination of alkenes or the cyclization of carbon-imine compounds. One common method includes the use of electrophilic nitrogen sources to transform alkenes into aziridines under basic conditions . Another approach involves the reaction of silyldichloromethanes, aryl nitriles, and tert-butylsulfinylimines, which undergo nucleophilic addition, [1,3]-aza-Brook rearrangement, and aza-Darzens-type transformations .
Industrial Production Methods
Industrial production of aziridine derivatives often employs large-scale aziridination processes, which may include electrocatalytic methods. These methods use catalytic quantities of n-Bu4NI and N-aminophthalimide as nitrogen sources, facilitating the formation of aziridines via radical mechanisms .
Análisis De Reacciones Químicas
Types of Reactions
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic nitrogen sources, nucleophiles, and reducing agents. Conditions often involve basic or acidic environments, depending on the desired transformation .
Major Products
Major products formed from these reactions include amines, oxides, and various substituted aziridines, which can be further transformed into more complex molecules .
Aplicaciones Científicas De Investigación
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of nitrogen-containing compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Medicine: Explored for its cytotoxic properties, making it a candidate for cancer chemotherapy.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds
Mecanismo De Acción
The mechanism of action of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone involves the alkylation of DNA. The aziridine ring opens upon nucleophilic attack, allowing the compound to form covalent bonds with DNA bases. This alkylation disrupts DNA replication and transcription, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing heterocycle.
Aziridin-1-yl oximes: Compounds with similar ring structures but different functional groups.
Ethyleneimine: Another aziridine derivative with significant industrial applications
Uniqueness
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone is unique due to its specific structure, which combines the aziridine ring with bis(2-chloroethyl)amino and methylphenyl groups. This combination enhances its reactivity and potential as a therapeutic agent .
Propiedades
Número CAS |
64047-52-5 |
|---|---|
Fórmula molecular |
C14H20Cl2N2O2 |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate |
InChI |
InChI=1S/C14H18Cl2N2O.H2O/c1-11-2-3-12(14(19)18-8-9-18)10-13(11)17(6-4-15)7-5-16;/h2-3,10H,4-9H2,1H3;1H2 |
Clave InChI |
RRGCKMHKMCUKAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)N2CC2)N(CCCl)CCCl.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


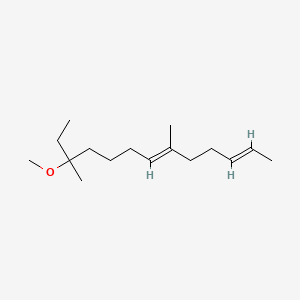
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)
![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)

![Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt](/img/structure/B13767823.png)
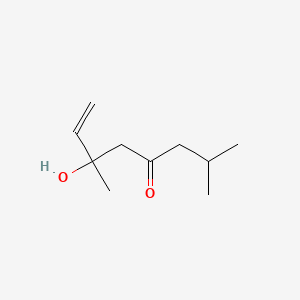
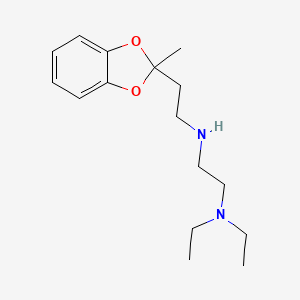


![Dipotassium;5-(4-phenyltriazol-2-yl)-2-[2-[4-(4-phenyltriazol-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13767849.png)
![6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B13767855.png)
